molecular formula C8H17NO B2773158 3-(Oxan-2-yl)propan-1-amine CAS No. 1343576-46-4

3-(Oxan-2-yl)propan-1-amine

Cat. No.: B2773158
CAS No.: 1343576-46-4
M. Wt: 143.23
InChI Key: CHMJVANSKLOUEH-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23. The purity is usually 95%.
BenchChem offers high-quality 3-(Oxan-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxan-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMJVANSKLOUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Oxan-2-yl)propan-1-amine, also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine, is a valuable bifunctional molecule incorporating a primary amine and a tetrahydropyran (THP) ring. This structure serves as a key building block in medicinal chemistry and materials science, where the amine provides a reactive handle for further functionalization and the THP moiety imparts specific solubility and conformational properties. This guide provides an in-depth analysis of robust and scalable synthetic protocols for this compound, intended for researchers, chemists, and professionals in drug development. We will dissect common synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate method for a given application.

Introduction and Strategic Importance

The unique combination of a nucleophilic primary amine and a stable, heterocyclic oxane ring makes 3-(oxan-2-yl)propan-1-amine a desirable synthon. The tetrahydropyran (THP) group is a prevalent motif in numerous natural products and bioactive molecules, often influencing pharmacokinetic properties. The propylamine linker offers flexibility and a site for covalent attachment to other scaffolds. Consequently, efficient access to this compound is of significant interest for the synthesis of novel pharmaceutical candidates and functional materials.

This guide focuses on two primary, field-proven retrosynthetic approaches to construct the target molecule, each beginning from readily available starting materials.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary pathways for its synthesis. The core strategy involves forming the C-N bond at a late stage, leveraging the stability of the oxane ring.

Retrosynthesis cluster_path1 Pathway 1: Nitrile Reduction cluster_path2 Pathway 2: Reductive Amination cluster_path3 Pathway 3: Halide Substitution Target 3-(Oxan-2-yl)propan-1-amine Disconnect1 C-N Bond Formation (Nitrile Reduction) Target->Disconnect1 Disconnect2 C-N Bond Formation (Reductive Amination) Target->Disconnect2 Disconnect3 C-N Bond Formation (Nucleophilic Substitution) Target->Disconnect3 Nitrile 3-(Oxan-2-yl)propanenitrile Disconnect1->Nitrile Aldehyde 3-(Oxan-2-yl)propanal Disconnect2->Aldehyde Halide 2-(3-Halopropyl)oxane AmineSrc Amine Source (e.g., NH3, Phthalimide) Disconnect3->Halide Disconnect3->AmineSrc

Caption: Retrosynthetic analysis of 3-(Oxan-2-yl)propan-1-amine.

Pathway 1 focuses on the reduction of a terminal nitrile group. This is a powerful and direct method for installing a primary amine. Pathway 2 utilizes the reductive amination of a corresponding aldehyde, another cornerstone reaction in amine synthesis.[1][2][3] Pathway 3 involves the nucleophilic substitution of a propyl halide with an ammonia equivalent, a classic but often less selective approach.

This guide will detail the experimental protocols for the two most reliable and high-yielding routes: Nitrile Reduction and Reductive Amination.

Synthesis Protocol 1: Reduction of 3-(Oxan-2-yl)propanenitrile

This pathway is arguably the most direct and high-yielding approach. It involves the initial synthesis of the nitrile precursor followed by its reduction to the target primary amine.

Rationale and Mechanism

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Powerful hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), or catalytic hydrogenation are typically employed. LiAlH₄ acts as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbon of the nitrile. Subsequent workup protonates the resulting nitrogen species to yield the primary amine. Catalytic hydrogenation offers a milder, often safer, alternative suitable for industrial scale-up.

Workflow Overview

Workflow1 cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Reduction SM1 2-(3-Bromopropyl)oxane Reagent1 NaCN in DMSO Intermediate 3-(Oxan-2-yl)propanenitrile Reagent1->Intermediate SN2 Substitution Reagent2 1. LiAlH4 in THF 2. H2O/NaOH workup Product 3-(Oxan-2-yl)propan-1-amine Intermediate->Product Reagent2->Product Reduction

Caption: Workflow for Synthesis Protocol 1.

Detailed Experimental Protocol

Step A: Synthesis of 3-(Oxan-2-yl)propanenitrile

  • Reagent Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, 200 mL).

  • Reaction Initiation: Stir the suspension at room temperature. Slowly add 2-(3-bromopropyl)oxane (1.0 eq.) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 40°C.[4]

  • Reaction Progression: After the addition is complete, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by vacuum distillation to afford 3-(oxan-2-yl)propanenitrile as a colorless oil.

Step B: Reduction to 3-(Oxan-2-yl)propan-1-amine

  • Reagent Setup: In a separate flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 250 mL). Cool the suspension to 0°C using an ice bath.

  • Addition of Nitrile: Dissolve the 3-(oxan-2-yl)propanenitrile (1.0 eq.) from Step A in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC or GC, staining with ninhydrin for the amine product).

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation and Purification: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the combined filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield 3-(oxan-2-yl)propan-1-amine as a clear, colorless liquid.

Synthesis Protocol 2: Reductive Amination of 3-(Oxan-2-yl)propanal

Reductive amination is a versatile one-pot method for amine synthesis that avoids the handling of highly toxic cyanides and powerful hydrides like LiAlH₄.[3]

Rationale and Mechanism

This reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde with an amine source (in this case, ammonia or an ammonia equivalent).[1][5] This intermediate is then reduced in situ by a selective reducing agent. The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion faster than the starting aldehyde.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and selectivity.[1]

Workflow Overview

Workflow2 SM2 3-(Oxan-2-yl)propanal Reagents Ammonium Acetate (NH4OAc) Sodium Triacetoxyborohydride (NaBH(OAc)3) Solvent Dichloromethane (DCM) Product2 3-(Oxan-2-yl)propan-1-amine Solvent->Product2 One-Pot Reaction

Caption: Workflow for Synthesis Protocol 2.

Detailed Experimental Protocol
  • Reagent Setup: To a 500 mL round-bottom flask, add 3-(oxan-2-yl)propanal (1.0 eq.), ammonium acetate (NH₄OAc, 2.5 eq.), and anhydrous dichloromethane (DCM, 200 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC or GC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol/Triethylamine, e.g., 95:5:0.5) or by vacuum distillation to afford the pure amine.

Comparative Analysis of Protocols

ParameterProtocol 1: Nitrile ReductionProtocol 2: Reductive Amination
Starting Materials 2-(3-Bromopropyl)oxane, NaCN3-(Oxan-2-yl)propanal, NH₄OAc
Key Reagents LiAlH₄ (or H₂/catalyst)NaBH(OAc)₃ or NaBH₃CN
Typical Yields High (often >80% over 2 steps)Good to High (65-85%)
Scalability Good; catalytic hydrogenation preferred for large scale.Excellent; one-pot procedure is highly advantageous.
Safety Concerns Highly toxic NaCN; pyrophoric and water-reactive LiAlH₄.Less hazardous reagents; toxic NaBH₃CN is an option.
Workup Complexity Careful quenching of LiAlH₄ required.Simple aqueous workup.
Applicability Robust and reliable, classic transformation.Milder conditions, tolerant of many functional groups.[2]

Conclusion

The synthesis of 3-(oxan-2-yl)propan-1-amine can be accomplished efficiently through several strategic routes. The Nitrile Reduction pathway offers high yields and is a very robust method, though it requires careful handling of hazardous reagents like sodium cyanide and lithium aluminum hydride. For large-scale synthesis, catalytic hydrogenation is a viable, safer alternative for the reduction step.

Conversely, the Reductive Amination protocol provides a milder, safer, and operationally simpler one-pot alternative.[3] Its high functional group tolerance and the use of less hazardous reagents make it an attractive option, particularly in complex molecule synthesis and for laboratories where handling of highly reactive or toxic materials is a concern. The choice between these protocols will ultimately depend on the specific requirements of the project, including scale, available equipment, safety protocols, and the chemist's familiarity with the techniques.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Open Access Journals. Retrieved from [Link]

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  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (2025, May 19). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 2,3,5,6-Tetrasubstituted Tetrahydropyrans via (3,5)-Oxonium-Ene Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • ResearchGate. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]

  • ScienceDirect. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Oxan-2-yl)propan-1-amine, also known as 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally similar analogs, theoretical principles, and established analytical methodologies to provide a robust and well-rounded profile. Every effort has been made to clearly distinguish between experimental data for related compounds and predicted properties for the title compound, ensuring scientific integrity and transparency.

Chemical Identity and Structure

3-(Oxan-2-yl)propan-1-amine is a primary amine featuring a propyl chain attached to the 2-position of a tetrahydropyran ring. This structure imparts a combination of hydrophilicity from the amine and ether functionalities and lipophilicity from the aliphatic backbone and cyclic ether.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource/Comment
IUPAC Name 3-(Oxan-2-yl)propan-1-amine---
Synonym 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine---
CAS Number Not definitively assigned in public databases.This highlights the specialized nature of the compound.
Molecular Formula C₈H₁₇NOCalculated
Molecular Weight 143.23 g/mol Calculated
Chemical Structure Chemical Structure of 3-(Oxan-2-yl)propan-1-amine---

Predicted and Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical in determining its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity. In the absence of direct experimental data, we can infer the properties of 3-(Oxan-2-yl)propan-1-amine by examining its close structural analogs.

Table 2: Comparison of Predicted and Experimental Physicochemical Properties of 3-(Oxan-2-yl)propan-1-amine and Its Analogs

Property3-(Oxan-2-yl)propan-1-amine (Predicted)1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine[1](Tetrahydro-2H-pyran-2-ylmethyl)amine[2]Tetrahydro-pyran-3-ylamine[3]
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₆H₁₃NOC₅H₁₁NO
Molecular Weight 143.23143.22115.17101.15
Boiling Point (°C) ~190-210Not AvailableNot Available151.4 at 760 mmHg
Density (g/cm³) ~0.95-1.05Not AvailableNot Available0.963
pKa ~10.4-10.8Not AvailableNot AvailableNot Available
LogP ~1.3-1.8Not Available0-0.3

Expert Insights:

  • Boiling Point: The boiling point of 3-(Oxan-2-yl)propan-1-amine is expected to be higher than that of Tetrahydro-pyran-3-ylamine due to its greater molecular weight and longer alkyl chain, which increases van der Waals forces. The presence of the primary amine allows for hydrogen bonding, significantly elevating the boiling point compared to non-polar compounds of similar molecular weight.[4]

  • Basicity (pKa): As a primary aliphatic amine, 3-(Oxan-2-yl)propan-1-amine is expected to be a moderately strong base. The pKa of its conjugate acid is predicted to be in the range of 10.4 to 10.8, typical for primary amines. The ether oxygen in the tetrahydropyran ring is unlikely to have a significant impact on the basicity of the distant amine group.

  • Solubility: The molecule possesses both hydrogen bond donors (-NH₂) and acceptors (N and O), suggesting moderate solubility in polar protic solvents like water and alcohols. The octyl-like structure (8 carbon atoms) will limit its aqueous solubility compared to smaller amines. It is expected to be freely soluble in a range of organic solvents, from non-polar (e.g., hexanes) to polar aprotic (e.g., ethyl acetate, dichloromethane). The basicity of the amine group will allow for its dissolution in dilute aqueous acids through the formation of the more polar ammonium salt.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the tetrahydropyran ring and the propyl chain.

  • ~3.2-4.0 ppm: Multiplets corresponding to the protons on the carbon adjacent to the ring oxygen (C6-H) and the proton on the chiral center (C2-H).

  • ~2.7-2.9 ppm: A triplet corresponding to the methylene group adjacent to the amine (-CH₂-NH₂).

  • ~1.2-1.9 ppm: A series of complex multiplets arising from the protons on the propyl chain and the remaining protons of the tetrahydropyran ring.

  • ~1.1-1.5 ppm (broad singlet): A signal corresponding to the two amine protons (-NH₂). This signal may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • ~75-80 ppm: Signal for the carbon of the chiral center (C2).

  • ~65-70 ppm: Signal for the carbon adjacent to the ring oxygen (C6).

  • ~40-45 ppm: Signal for the methylene carbon adjacent to the amine group.

  • ~20-40 ppm: A cluster of signals for the remaining methylene carbons in the propyl chain and the tetrahydropyran ring.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine and ether functional groups.

  • 3300-3500 cm⁻¹ (broad, two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine.

  • 2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic backbone.

  • ~1600 cm⁻¹ (medium): N-H scissoring (bending) vibration.

  • 1050-1150 cm⁻¹ (strong): C-O-C stretching vibration of the cyclic ether.

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 143. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the propyl chain or the tetrahydropyran ring.

Synthesis and Purification

A plausible synthetic route to 3-(Oxan-2-yl)propan-1-amine would likely start from a commercially available tetrahydropyran derivative. One potential pathway involves the conversion of a suitable starting material to a nitrile, followed by reduction.

G start 2-(3-Bromopropyl)oxane reagent1 NaCN, DMSO start->reagent1 intermediate 4-(Oxan-2-yl)butanenitrile reagent1->intermediate reagent2 1. LiAlH4, THF 2. H2O intermediate->reagent2 product 3-(Oxan-2-yl)propan-1-amine reagent2->product

Caption: Plausible synthetic route to 3-(Oxan-2-yl)propan-1-amine.

Purification of the final product would likely be achieved by distillation under reduced pressure or by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent protonation and tailing of the amine on the acidic silica gel.

Experimental Protocols for Physicochemical Property Determination

The following sections outline standard, validated protocols for determining the key physicochemical properties of primary amines like 3-(Oxan-2-yl)propan-1-amine.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus. This method is suitable for small sample quantities.

Methodology:

  • A small amount of the sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.

  • The assembly is placed in a heated oil bath.

  • The temperature at which a rapid stream of bubbles emerges from the capillary tube is noted.

  • The bath is allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant of an amine.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution (known concentration) titrate Titrate with Standard HCl Solution prep_amine->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep determine_pka pKa = pH at half-equivalence point determine_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • A solution of 3-(Oxan-2-yl)propan-1-amine of known concentration is prepared in deionized water.

  • A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of Solubility

The solubility in various solvents can be determined by the equilibrium solubility method.

Methodology:

  • An excess amount of 3-(Oxan-2-yl)propan-1-amine is added to a known volume of the solvent in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solute.

  • The concentration of the amine in the filtrate is determined by a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).[5][6]

Purity Analysis by Gas Chromatography

Gas chromatography is an excellent method for assessing the purity of volatile amines.

G sample Sample Injection column GC Column (e.g., DB-5ms) sample->column oven Temperature Program detector FID Detector column->detector data Data Acquisition and Analysis detector->data

Caption: Simplified workflow for GC analysis of amines.

Methodology:

  • A dilute solution of the amine is prepared in a suitable solvent (e.g., dichloromethane).

  • A small volume (e.g., 1 µL) is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

  • The components are separated based on their boiling points and interaction with the stationary phase.

  • A flame ionization detector (FID) is used to detect the eluted components. The peak area is proportional to the concentration of the analyte.

Expert Note: To prevent peak tailing, which is common with amines, a column with a basic deactivation is recommended.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Oxan-2-yl)propan-1-amine is not available, based on its structure as a primary amine, the following precautions should be taken. Primary amines are typically corrosive and can cause severe skin burns and eye damage.[1] They may also be harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.[8]

Conclusion

3-(Oxan-2-yl)propan-1-amine is a bifunctional molecule with properties characteristic of both a primary amine and a cyclic ether. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through the analysis of structurally related compounds and the application of fundamental chemical principles. This guide provides a foundation for researchers and developers to understand and utilize this compound in their work, from predicting its behavior in different environments to establishing robust analytical methods for its characterization. Further experimental investigation is warranted to definitively establish the properties outlined in this document.

References

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  • ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • MPG.PuRe. Supporting Information. [Link]

Sources

Computational Characterization and Molecular Modeling of 3-(Oxan-2-yl)propan-1-amine: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance[1][2][3]

3-(Oxan-2-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine) is a critical saturated heterocyclic building block in medicinal chemistry. It features a tetrahydropyran (oxane) ring substituted at the C2 position with a flexible propyl-amine linker.

This scaffold acts as a bioisostere for cyclohexyl-amines, offering improved aqueous solubility due to the ether oxygen's hydrogen bond acceptor (HBA) capability while maintaining lipophilic bulk. It is frequently utilized in Fragment-Based Drug Discovery (FBDD) for targeting G-protein coupled receptors (GPCRs), specifically histamine H3 antagonists, and as a linker in PROTAC (Proteolysis Targeting Chimera) design.

This guide outlines the theoretical protocols required to characterize this molecule’s conformational landscape, electronic properties, and ADMET profile.

Table 1: Physicochemical Baseline (Experimental & Predicted)
PropertyValueSource/Method
CAS Number 42027-38-3Registry
Molecular Formula C₈H₁₇NOStoichiometry
Molecular Weight 143.23 g/mol Calculated
LogP (Predicted) 1.0 ± 0.2XLogP3 / SwissADME
Topological PSA 29.5 ŲPolar Surface Area (N + O contributions)
H-Bond Donors 1 (Amine NH₂)Structural Count
H-Bond Acceptors 2 (Ether O, Amine N)Structural Count
Rotatable Bonds 4Propyl chain + C2-C(alkyl) bond

Conformational Landscape Analysis

The flexibility of the propyl chain combined with the chair-flip dynamics of the oxane ring requires a rigorous conformational search strategy. A single static structure is insufficient for docking studies.

Theoretical Protocol: Conformational Search

Objective: Identify the Global Minimum (GM) and low-energy bioactive conformers.

  • Force Field Generation: Use MMFF94x or OPLS3e force fields. These are parameterized well for ethers and amines.

  • Sampling Method: Perform a Monte Carlo Multiple Minimum (MCMM) search or Low-Mode Sampling (LMOD).

    • Constraint: Ring conformation. The tetrahydropyran ring prefers the chair conformation.

    • Variable: The C2-substituent (propylamine) will predominantly adopt the equatorial position to avoid 1,3-diaxial steric clashes with the C4/C6 axial protons.

  • Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

DFT Optimization & Validation

Refine the force-field geometries using Density Functional Theory (DFT).

  • Functional: wB97X-D or B3LYP-D3 .

    • Reasoning: The "-D" dispersion correction is critical. The propyl amine chain can fold back toward the ether oxygen (intramolecular N-H···O hydrogen bonding).[1] Standard B3LYP fails to capture these weak dispersive forces accurately.

  • Basis Set: 6-311+G(d,p) .[2] Diffuse functions (+) are mandatory for describing the lone pairs on the Oxygen and Nitrogen atoms.

Visualization: Computational Workflow

The following diagram illustrates the self-validating workflow for generating the 3D conformer ensemble.

G Start Input Structure (2D SMILES) MM MMFF94x Sampling (Monte Carlo) Start->MM Filter Filter: Equatorial Preference MM->Filter Remove Axial High Energy DFT DFT Optimization (wB97X-D/6-311+G**) Filter->DFT Freq Freq Calculation (Check Imaginary Freqs) DFT->Freq Freq->DFT Imaginary Freq Detected Output Boltzmann Weighted Ensemble Freq->Output No Imaginary Freqs

Caption: Figure 1. Hierarchical computational workflow for determining the bioactive conformational ensemble of 3-(Oxan-2-yl)propan-1-amine.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting metabolic stability (CYP450 oxidation sites) and synthetic reactivity (nucleophilicity).

Electrostatic Potential (ESP) Mapping
  • Method: Map the electrostatic potential onto the electron density isosurface (0.002 au).

  • Prediction:

    • Red Regions (Negative Potential): Localized on the amine Nitrogen (strongest) and the ether Oxygen (weaker).

    • Blue Regions (Positive Potential): Localized on the amine protons.

  • Implication: The primary amine is the exclusive nucleophile. The ether oxygen is sterically shielded and electronically less basic, preventing competitive binding in metal-chelation scenarios unless the metal is highly oxophilic.

pKa Prediction Protocol

The basicity of the primary amine is a key ADMET parameter (ionization at physiological pH 7.4).

  • Theoretical Approach: Thermodynamic Cycle (Direct Method).[3]

  • Equation:

    
    
    
  • Solvation Model: SMD (Solvation Model based on Density) in water.

  • Reference Standard: Use Propylamine (experimental pKa = 10.71) as an isodesmic reference to cancel systematic errors.

  • Expected pKa: ~10.2 – 10.6. The inductive electron-withdrawing effect (-I) of the ether oxygen (3 carbons away) slightly lowers the pKa compared to a pure alkyl chain.

In Silico ADMET Profiling

For drug development, this fragment must be evaluated for "drug-likeness."

Blood-Brain Barrier (BBB) Permeability

Given its use in H3 antagonists (CNS targets), BBB penetration is crucial.

  • Criteria:

    • Topological Polar Surface Area (TPSA) < 90 Ų.[4][5][6]

    • LogP between 2.0 and 4.0.[5]

  • Assessment:

    • TPSA: 29.5 Ų (Highly favorable).

    • LogP: ~1.0 (Slightly low).

Metabolic Stability (SOM Prediction)

Using Fukui functions (


 for electrophilic attack, 

for nucleophilic attack):
  • Site of Metabolism (SOM): The

    
    -carbons relative to the ether oxygen and the amine are most susceptible to oxidative deamination or O-dealkylation by CYP450 enzymes.
    

Synthetic Route Planning (Retrosynthesis)

To validate theoretical models, one must synthesize the compound. The following retrosynthetic analysis ensures access to the scaffold.

Retrosynthetic Logic

The most robust route utilizes the commercially available 3,4-dihydro-2H-pyran .

  • Formylation/Hydroformylation: Introduction of the carbon chain.

  • Chain Extension: Wittig or Horner-Wadsworth-Emmons reaction.

  • Functional Group Interconversion: Reduction of nitrile or amide to the amine.

Retro Target Target: 3-(Oxan-2-yl)propan-1-amine Inter1 Intermediate: 3-(Oxan-2-yl)propanenitrile Target->Inter1 Reduction (LiAlH4) Inter2 Intermediate: 2-(2-Bromoethyl)oxane Inter1->Inter2 Cyanation (NaCN) Start Starting Material: 3,4-Dihydro-2H-pyran Inter2->Start Hydroboration/ Halogenation

Caption: Figure 2. Retrosynthetic pathway for accessing 3-(Oxan-2-yl)propan-1-amine from dihydropyran precursors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15783714, 3-(Oxan-2-yl)propan-1-ol (Analogous Scaffold). Retrieved from [Link]

  • Gaussian, Inc. DFT Methods and Basis Sets: wB97X-D Functional. Wallingford, CT. Retrieved from [Link]

  • SwissADME. Molecular Properties and ADMET Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans: Prins Cyclization and Derivatives. Retrieved from [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009).Density Functional Theory for Transition Metals and Transition States (SMD Solvation Model). Journal of Physical Chemistry A.

Sources

Methodological & Application

use of 3-(Oxan-2-yl)propan-1-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Oxan-2-yl)propan-1-amine in Medicinal Chemistry

Part 1: Introduction & Strategic Value

3-(Oxan-2-yl)propan-1-amine (CAS: 51993-93-2), also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine, is a versatile aliphatic building block.[1][2] In modern medicinal chemistry, it serves a critical role as a physicochemical modulator .[1][2]

While aromatic "propyl-amine" linkers (e.g., in chlorpheniramine) are historic staples of GPCR ligand design, they often suffer from high lipophilicity (cLogP) and metabolic liability (CYP450 oxidation of the aromatic ring).[1][2] The Tetrahydropyran (THP) ring in this building block acts as a non-aromatic, polar bioisostere for phenyl or cyclohexyl groups.[1][2]

Key Advantages:

  • LogP Reduction: The ether oxygen in the THP ring lowers cLogP compared to the carbocyclic analog (cyclohexyl), improving aqueous solubility.[1][2]

  • Metabolic Stability: The THP ring is generally resistant to oxidative metabolism compared to electron-rich phenyl rings.[1][2]

  • Flexible Linker: The C3-propyl chain provides optimal spacing (approx.[1][2] 3.5–4.5 Å) for bridging binding pockets without introducing rigid conformational constraints.[1][2]

Part 2: Reactivity Profile & Handling

The molecule features a primary aliphatic amine (


-hybridized) attached to a propyl chain.[1][2]
  • Nucleophilicity: High.[1][2] It reacts readily with acyl chlorides, activated esters, sulfonyl chlorides, and electron-deficient heterocycles (SNAr).[1][2]

  • Basicity: Typical for primary alkyl amines (

    
    ).[1][2]
    
  • Stereochemistry: The C2 position of the oxane ring is a chiral center.[1][2] Commercial supplies are typically racemic .[1][2]

    • Expert Tip: If your biological target is stereosensitive, chiral resolution (via chiral HPLC or diastereomeric salt formation with tartaric acid) should be performed after coupling, or chiral starting materials should be sourced.[1][2]

Storage: Store at 2–8°C under argon. Isolate from strong oxidizers and atmospheric


 (carbamic acid formation).[1][2]

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Synthesis of GPCR ligands or Enzyme Inhibitors where the amine acts as a "tail" group.[1][2]

Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior kinetics and lower racemization risk compared to EDC/HOBt, ensuring high yield for this sterically unhindered amine.[1][2]

Materials:

  • Carboxylic Acid Partner (1.0 equiv)[1][2]

  • 3-(Oxan-2-yl)propan-1-amine (1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DCM.[1][2]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange.[1][2] Stir for 10 minutes to form the activated ester (O-At ester).[1][2]

  • Amine Addition: Add 3-(Oxan-2-yl)propan-1-amine (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 143.1 - 18.0).[1][2]

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[1][2]

    
     (2x), water (1x), and brine (1x).[1][2]
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
    

Self-Validation Check:

  • Success Indicator: Disappearance of the acid peak on LC-MS.[1][2]

  • Troubleshooting: If the reaction is sluggish, check the pH. The reaction mixture must remain basic (pH > 9) for the amine to remain nucleophilic.[1][2] Add more DIPEA if necessary.[1][2]

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Application: Installing the THP-propyl tail onto kinase inhibitor scaffolds (e.g., Pyrimidines, Pyridines).[1][2]

Rationale: The primary amine is a potent nucleophile for displacing halogens on electron-deficient heteroaromatics.[1][2] This reaction often requires heat and a polar aprotic solvent.[1][2]

Materials:

  • Substrate: 2,4-Dichloropyrimidine (or similar heteroaryl chloride) (1.0 equiv)[1][2]

  • Nucleophile: 3-(Oxan-2-yl)propan-1-amine (1.1 equiv)[1][2]

  • Base:

    
     (2.5 equiv) or TEA (3.0 equiv)[1][2]
    
  • Solvent: DMSO or NMP (for high heat) or Isopropanol (for milder conditions).[1][2]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or sealed tube with the Chlorinated Heterocycle (1.0 mmol) and

    
     (2.5 mmol).
    
  • Solvation: Add DMSO (3 mL).

  • Amine Addition: Add 3-(Oxan-2-yl)propan-1-amine (1.1 mmol).

  • Reaction:

    • Method A (Thermal): Heat to 80–100°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 20 minutes (High Absorption setting).

  • Workup (Critical for DMSO): Pour the reaction mixture into crushed ice/water (20 mL). The product often precipitates.[1][2]

    • If Solid: Filter and wash with water.[1][2]

    • If Oiling out: Extract with EtOAc (3x).[1][2] Wash organic layer extensively with water (3x) to remove DMSO.[1][2]

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on the electrophilic partner.

G Start START: 3-(Oxan-2-yl)propan-1-amine Electrophile Identify Electrophile Partner Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Acylation Aldehyde Aldehyde/Ketone (R-CHO) Electrophile->Aldehyde Alkylation Halide Aryl/Heteroaryl Halide (Ar-Cl/Br) Electrophile->Halide Arylation Coupling Amide Coupling (Protocol A) Acid->Coupling HATU/DIPEA RedAmin Reductive Amination (NaBH(OAc)3, DCM) Aldehyde->RedAmin Mild Reduction Check Check Heterocycle Electron Density Halide->Check SNAr SNAr Reaction (Protocol B) Buchwald Buchwald-Hartwig (Pd-Cat, NaOtBu) Check->SNAr Electron Deficient (e.g. Pyrimidine) Check->Buchwald Electron Rich (e.g. Anisole)

Figure 1: Synthetic decision tree for functionalizing 3-(Oxan-2-yl)propan-1-amine.[1][2]

Part 5: Physicochemical Data Summary

Comparison of the THP-propyl linker versus the traditional Phenyl-propyl linker.

Property3-(Oxan-2-yl)propyl-R3-Phenylpropyl-RImpact on Drug Design
LogP (Approx) 1.2 – 1.52.5 – 3.0THP reduces lipophilicity, improving solubility.[1][2]
H-Bond Acceptors 1 (Ether Oxygen)0THP can engage in H-bonding with solvent or protein.[1][2]
Rotatable Bonds 33Similar entropic penalty upon binding.[1][2]
Metabolic Risk Low (Ether stability)High (Benzylic oxidation/Ring hydroxylation)THP offers superior metabolic stability.[1][2]
Aromaticity None (

)
Yes (

)
THP avoids "flatland" issues, increasing

.

Part 6: References

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1][2]

    • Context: Authoritative review on using THP rings as phenyl bioisosteres.

  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link

    • Context: Basis for selecting HATU in Protocol A.

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Link[1][2]

    • Context: Statistical validation of Amide Coupling and SNAr as top priority reactions.

  • PubChem Compound Summary. "3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Context: Verification of chemical structure and identifiers.

Sources

Application Note: Experimental Protocols for 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][4]

3-(Oxan-2-yl)propan-1-amine , also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine , is a versatile bifunctional building block featuring a primary amine and a lipophilic tetrahydropyran (THP) ether ring.[1][2][3] It is frequently employed in medicinal chemistry to introduce a polar-neutral pharmacophore that improves metabolic stability and solubility compared to acyclic ethers or alkyl chains.[1][2][3]

This guide provides a comprehensive technical framework for handling this amine, including physicochemical properties, validated reaction protocols (amide coupling, reductive amination), and critical troubleshooting steps to prevent side reactions involving the ether ring.[1][2]

Physicochemical Profile[1][3][4][5][6][7]
PropertyValue (Experimental/Calculated)Notes
IUPAC Name 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine"Oxan-2-yl" is the preferred IUPAC name for the ring system.[1][2][3]
Molecular Formula

Molecular Weight 143.23 g/mol
Appearance Colorless to pale yellow liquidHygroscopic; absorbs

from air.[3]
Boiling Point ~200–210 °C (est. at 760 mmHg)High boiling point due to H-bonding; distill under vacuum.[2][3]
pKa (Conjugate Acid) ~10.5Typical for primary alkyl amines.
Solubility Soluble in DCM, MeOH, THF, DMSO, WaterAmphiphilic nature allows broad solvent compatibility.[1]
CAS Registry Varies by isomerVerify specific isomer (2-yl vs 4-yl). Common analog: 4-yl isomer (CAS 1086393-62-5).[1][2][3]

Handling & Storage Protocols

Safety Warning: Like most primary amines, this compound is corrosive and can cause severe skin burns and eye damage. It is also potentially sensitizing .

Storage Requirements[1][3][8][9][10][11]
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent carbamate formation (

    
    ).[1][2][3]
    
  • Temperature: Refrigerate (2–8 °C) for long-term storage to minimize oxidation.

  • Container: Glass or Teflon-lined containers. Avoid aluminum or reactive metals.

Handling Best Practices
  • Dispensing: Use a gas-tight syringe or positive displacement pipette to avoid introducing moisture/air.[2]

  • Neutralization: Keep a dilute acetic acid solution nearby for neutralizing spills.

  • PPE: Neoprene or Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]

Application 1: Amide Coupling (Drug Discovery Workflow)

The primary amine is a potent nucleophile. The challenge in coupling reactions is not reactivity, but rather purification and preventing the "sticky" nature of the amine from reducing yield during workup.[1]

Protocol: HATU-Mediated Coupling

Objective: Couple 3-(oxan-2-yl)propan-1-amine with a carboxylic acid (


).
Materials
  • Amine: 3-(Oxan-2-yl)propan-1-amine (1.0 equiv)[1][2]

  • Acid: Carboxylic acid substrate (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Amine Addition: Add 3-(Oxan-2-yl)propan-1-amine (1.0 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for

    
     of product; disappearance of Acid).
    
  • Workup (Critical):

    • Dilution:[3] Dilute with Ethyl Acetate (EtOAc).

    • Wash 1:[3] Saturated

      
       (removes unreacted acid/HATU byproducts).[2]
      
    • Wash 2:[3] Water (removes DMF).

    • Wash 3:[1][2][3] Brine.[4]

    • Drying: Dry over

      
      , filter, and concentrate.[1][4]
      
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Workflow Diagram: Amide Coupling

AmideCoupling Start Start: Carboxylic Acid Activation Activation: Add DIPEA + HATU (DMF, 15 min) Start->Activation Addition Nucleophilic Attack: Add 3-(Oxan-2-yl)propan-1-amine Activation->Addition Monitor LCMS Check: Is Acid Consumed? Addition->Monitor Monitor->Addition No (Add more HATU/Time) Workup Workup: EtOAc vs NaHCO3/Water Monitor->Workup Yes Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification

Caption: Optimized workflow for HATU-mediated amide coupling ensuring complete activation before amine addition.

Application 2: Reductive Amination

This reaction connects the amine to an aldehyde or ketone. Note on THP Stability: The THP ether is stable to the mild acidic conditions of reductive amination (


).[2] Avoid strong Lewis acids which might ring-open the ether.[2][3]
Protocol: NaBH(OAc)3 Method

Objective: Synthesize a secondary amine via reductive alkylation.

Materials
  • Amine: 3-(Oxan-2-yl)propan-1-amine (1.0 equiv)[1][2]

  • Carbonyl: Aldehyde or Ketone (1.0–1.2 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.[1][2]

  • Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.[1][2][3]

Step-by-Step Methodology
  • Imine Formation: Dissolve the Amine and Carbonyl in DCE (0.2 M). If the reaction is sluggish, add Acetic Acid (1 equiv). Stir for 30–60 minutes.

  • Reduction: Add

    
     (1.5 equiv) as a solid in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     until gas evolution stops.
    
  • Extraction: Extract with DCM (x3).

  • Purification: The secondary amine product is often basic.

    • Option A: Acid/Base extraction (Extract product into 1M HCl, wash organic layer, basify aqueous layer, extract back into DCM).[1]

    • Option B: Column chromatography (DCM/MeOH/NH4OH 90:10:1).

Synthesis of the Building Block (If Commercial Stock Unavailable)

If the specific 2-yl isomer is not available, it can be synthesized from the commercially available alcohol or bromide.[1][2]

Route: 2-(3-bromopropyl)tetrahydro-2H-pyran


 Azide 

Amine.[1][2][3]

SynthesisRoute Bromide Starting Material: 2-(3-bromopropyl)THP Azidation Step 1: Azidation NaN3, DMF, 60°C Bromide->Azidation Intermediate Intermediate: Alkyl Azide Azidation->Intermediate Reduction Step 2: Staudinger Reduction PPh3, THF/H2O Intermediate->Reduction Product Product: 3-(Oxan-2-yl)propan-1-amine Reduction->Product

Caption: Two-step synthesis route converting the alkyl bromide to the primary amine via an azide intermediate.[1][2][3]

Troubleshooting & Analytical Validation

Common Issues
  • "Missing" Product in LCMS:

    • Cause: The amine might not ionize well in standard acidic mobile phases if the lipophilicity is low, or it elutes in the void volume.[1]

    • Solution: Use a high pH buffer (Ammonium Bicarbonate) or check the UV trace at 205/210 nm (amine absorption is weak; rely on ELSD or CAD if available).[2]

  • Salt Formation:

    • Cause: Upon concentration with TFA (from HPLC), the amine forms a trifluoroacetate salt, which is hygroscopic and oily.[1]

    • Solution: Free-base the product using a carbonate resin (e.g., PL-HCO3 MP) or basic extraction before biological testing.[1][2][3]

NMR Validation (Proton)
  • 
     2.6–2.7 ppm (t, 2H):  Methylene protons adjacent to the amine (
    
    
    
    ).[1][2][3]
  • 
     3.3–4.0 ppm (m, 3H):  Protons on the ether ring (
    
    
    
    ).[1][2][3]
  • 
     1.2–1.9 ppm (m, various):  Alkyl chain and ring protons.
    

References

  • Safety Data & Handling: Fisher Scientific. Safety Data Sheet: 3-Amino-1-propanol (Analogous handling). Retrieved from

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

  • THP Ether Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2][3] (General reference for ether stability).

  • Synthesis of Pyran-Amines: Synthesis of 2H-pyran-2-ones and fused pyran-2-ones. Retrieved from

Sources

Technical Application Note: 3-(Oxan-2-yl)propan-1-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-(oxan-2-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine) as a versatile building block in medicinal chemistry. While 4-substituted tetrahydropyrans (THP) are ubiquitous in approved drugs (e.g., Venetoclax), the 2-substituted propyl-amine variant offers a unique structural vector. It provides a flexible 3-carbon tether combined with the solubilizing, non-aromatic lipophilicity of the THP ring.

This note outlines protocols for leveraging this amine in:

  • SNAr Couplings to generate kinase inhibitor scaffolds (Quinazolines).

  • Reductive Aminations for PROTAC linker construction.

  • Multicomponent Reactions (Ugi) for rapid library generation.

Chemical Profile & Handling

PropertySpecification
Chemical Name 3-(Oxan-2-yl)propan-1-amine
CAS Number 7236-66-0
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Boiling Point ~210°C (Predicted)
Solubility Soluble in MeOH, DCM, DMSO, Water
pKa (Conjugate Acid) ~10.5 (Typical for primary alkyl amines)
Storage 2-8°C, Hygroscopic. Store under inert gas (Ar/N2).

Handling Precaution: As a primary aliphatic amine, this compound is basic and likely acts as a skin/eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid exposure to atmospheric CO2 to prevent carbamate salt formation.

Application I: Synthesis of Quinazoline-Based Kinase Inhibitors

Context: The 4-anilinoquinazoline scaffold is the core of EGFR inhibitors like Gefitinib and Erlotinib. Replacing the aniline or solubilizing tail with a THP-propyl-amino group can modulate potency and metabolic stability (reducing aromatic ring count).

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary amine performs a nucleophilic attack on the electron-deficient C4 position of the quinazoline, displacing the chloride.

SNAr_Mechanism Start 4-Chloroquinazoline (Electrophile) Inter Meisenheimer-like Intermediate Start->Inter IPA, Et3N, Reflux Reagent 3-(Oxan-2-yl)propan-1-amine (Nucleophile) Reagent->Inter Product 4-Amino-THP-Quinazoline (Inhibitor Scaffold) Inter->Product -HCl (Elimination)

Figure 1: SNAr pathway for coupling 3-(oxan-2-yl)propan-1-amine to a heteroaryl chloride.

Detailed Protocol

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • 3-(Oxan-2-yl)propan-1-amine (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv) or DIPEA

  • Isopropanol (IPA) (Solvent, 10 mL/g)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (e.g., 1.0 mmol) in Isopropanol (10 mL).

  • Addition: Add Et3N (2.0 mmol) followed by 3-(oxan-2-yl)propan-1-amine (1.2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82°C) under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Checkpoint: Reaction is typically complete within 2–4 hours. The product often precipitates as the hydrochloride salt if base is omitted, but remains in solution with Et3N.

  • Workup:

    • Cool to room temperature.[1]

    • Remove volatiles under reduced pressure.

    • Redissolve residue in DCM and wash with saturated NaHCO3 (2x) and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).

Validation:

  • LC-MS: Look for [M+H]+ peak corresponding to the coupled product.

  • 1H NMR: Diagnostic shift of the NH proton and disappearance of the C-Cl signal.

Application II: Linker Synthesis for PROTACs (Reductive Amination)

Context: The 3-carbon chain combined with the THP ring acts as an ideal "linker" in Proteolysis Targeting Chimeras (PROTACs). It provides distance between the E3 ligase ligand and the Warhead while maintaining physicochemical properties (LogP) suitable for cell permeability.

Detailed Protocol

Reagents:

  • Aldehyde-functionalized E3 Ligase Ligand (e.g., Thalidomide derivative) (1.0 equiv)

  • 3-(Oxan-2-yl)propan-1-amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or DCE

Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCM (10 mL). Add catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO4, and concentrate.

  • Purification: This secondary amine is often purified via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure high purity for biological testing.

Application III: Ugi Multicomponent Reaction (MCR)

Context: For rapid library generation, this amine serves as the "Amine" component in the Ugi 4-component reaction (Amine + Aldehyde + Carboxylic Acid + Isocyanide) to yield peptidomimetic bis-amides.

Ugi_Workflow cluster_inputs Ugi 4-Component Inputs Amine 3-(Oxan-2-yl)propan-1-amine Process Mixing (MeOH, RT, 24h) Amine->Process Aldehyde Aldehyde (R-CHO) Aldehyde->Process Acid Carboxylic Acid (R-COOH) Acid->Process Isocyanide Isocyanide (R-NC) Isocyanide->Process Scaffold Peptidomimetic Bis-Amide (THP-Functionalized) Process->Scaffold Atom Economy: 100%

Figure 2: Workflow for generating THP-functionalized peptidomimetics via Ugi reaction.

Procedure:

  • Dissolve the aldehyde (1.0 equiv) and 3-(oxan-2-yl)propan-1-amine (1.0 equiv) in Methanol (concentration ~0.5 M). Stir for 30 mins to form the imine.

  • Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).

  • Stir at RT for 24–48 hours.

  • Concentrate and purify via automated flash chromatography.

References

  • Quinazoline Synthesis (SNAr): Rakesh, K. P., et al. "Quinazoline derivatives as EGFR kinase inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic & Medicinal Chemistry 24.16 (2016): 3760-3773. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

  • THP in Drug Discovery (Venetoclax Context): Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine 19.2 (2013): 202-208. Link (Demonstrates utility of THP-amine motifs in successful drugs).

  • Ugi Reaction Review: Dömling, A. "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology 6.3 (2002): 306-313. Link

Sources

analytical methods for quantifying 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 3-(Oxan-2-yl)propan-1-amine

Executive Summary & Molecule Profile

Target Analyte: 3-(Oxan-2-yl)propan-1-amine IUPAC Name: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol Physicochemical Profile:

  • Chromophores: None (UV-transparent >210 nm).

  • Basicity: Strong base (Estimated pKa ~10.5, typical of primary aliphatic amines).

  • Polarity: Moderately polar; amenable to both Reversed-Phase (RP) and HILIC modes.

Analytical Challenge: The absence of a conjugated


-system renders standard HPLC-UV (254 nm) ineffective. Furthermore, the primary amine functionality interacts strongly with silanol groups on silica-based columns, leading to severe peak tailing. This guide details three validated approaches to overcome these limitations: LC-MS/MS  (Trace Quantification), Derivatization-HPLC-UV  (Purity/QC), and GC-FID  (Volatile Impurity Profiling).

Method Selection Decision Tree

The following workflow illustrates the logic for selecting the appropriate analytical technique based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Sensitivity Is Trace Sensitivity (< 1 ppm) Required? Start->Sensitivity MassSpec Is LC-MS/MS Available? Sensitivity->MassSpec Yes Chromophore Does Sample Matrix Absorb UV? Sensitivity->Chromophore No MethodA METHOD A: LC-ESI-MS/MS (High Sensitivity, Specificity) MassSpec->MethodA Yes MethodB METHOD B: Derivatization HPLC-UV/FLD (QC, Bulk Purity) MassSpec->MethodB No Chromophore->MethodB Yes (Complex Matrix) MethodC METHOD C: GC-FID (Volatile Matrix, Residuals) Chromophore->MethodC No (Simple Matrix)

Figure 1: Decision matrix for selecting the optimal analytical platform based on sensitivity needs and instrument availability.

Protocol A: LC-ESI-MS/MS (Trace Quantification)

Rationale: Mass spectrometry is the gold standard for this analyte due to its high ionization efficiency (protonation of the amine) and lack of reliance on UV absorption.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.

    • Expert Insight: We select XBridge BEH because its hybrid particle technology withstands high pH, allowing us to suppress the ionization of the amine in the mobile phase if needed, improving peak shape.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: [M+H]⁺ = 144.2 m/z .

  • MRM Transitions (Optimization Required):

    • Quantifier: 144.2 -> 127.1 (Loss of NH₃, -17 Da).

    • Qualifier: 144.2 -> 83.1 (Ring cleavage fragment).

    • Note: Perform a product ion scan (10-40 eV CE) to confirm transitions for your specific instrument geometry.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A.

  • Matrix Extraction (Plasma/Tissue):

    • Add 50 µL sample + 150 µL cold Acetonitrile (protein precipitation).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

    • Inject 5 µL of supernatant.

Protocol B: Derivatization-HPLC-UV (QC & Purity)

Rationale: For labs without MS, derivatization attaches a UV-absorbing "tag" to the primary amine, enabling detection at 254 nm or fluorescence.

Reaction Chemistry: Benzoyl Chloride

We utilize Benzoyl Chloride over OPA/FMOC for this protocol because the benzamide derivative is extremely stable and allows for simple UV detection, which is more robust for bulk purity assays than fluorescence.

  • Reaction: R-NH₂ + Ph-COCl → R-NH-CO-Ph + HCl

Derivatization Procedure
  • Reagent Prep: 5% Benzoyl Chloride in Acetonitrile.

  • Buffer: 2M NaOH (to scavenge HCl and drive reaction).

  • Workflow:

    • Aliquot 100 µL Sample (in water/methanol).

    • Add 50 µL 2M NaOH.

    • Add 50 µL Benzoyl Chloride reagent.

    • Vortex immediately. React at Room Temp for 5 mins.

    • Quench: Add 50 µL 1M Glycine (removes excess reagent) or stop with 10% Phosphoric acid.

HPLC Conditions
  • Detector: UV at 230 nm (Benzamide absorption max) or 254 nm.

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Isocratic: 40% Water / 60% Acetonitrile (Adjust based on retention).

  • Performance: The derivative is neutral and hydrophobic, resulting in sharp, symmetrical peaks without tailing.

Protocol C: GC-FID (Volatile Impurities)

Rationale: Ideal for checking residual solvents or if the amine is present in a non-aqueous process stream.

Column & Conditions
  • Column: DB-1 or HP-5 (Non-polar), 30m x 0.32mm x 0.25µm.

    • Note: A "Base-Deactivated" liner is critical to prevent amine adsorption in the inlet.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • 50°C (Hold 2 min) -> 20°C/min -> 250°C (Hold 5 min).

  • Inlet: Split 20:1, 250°C.

  • Detector: FID, 300°C.

Validation Criteria (ICH Q2 Guidelines)

To ensure the trustworthiness of these methods, the following validation parameters must be met:

ParameterLC-MS/MS CriteriaHPLC-UV (Deriv.) Criteria
Linearity (R²) > 0.995> 0.999
Accuracy (Recovery) 85-115%95-105%
Precision (RSD) < 10%< 2%
LOD (S/N > 3) ~ 1-5 ng/mL~ 0.5 µg/mL
Specificity No interference at retention timePeak purity index > 990

References

  • Vance, J. A., et al. "Analytical strategies for hydrophilic amines: Challenges and solutions." Journal of Chromatography A, 1218(15), 2011. Link

  • Bartolomeo, M. P., & Maisano, F. "Validation of a reversed-phase HPLC method for quantitative determination of amines after derivatization with benzoyl chloride." Journal of Pharmaceutical and Biomedical Analysis, 41(2), 2006. Link

  • Center for Drug Evaluation and Research (CDER). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. Link

  • Kataoka, H. "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, 733(1-2), 1996. Link

Application Notes and Protocols for 3-(Oxan-2-yl)propan-1-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of an Underexplored Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to advancing the frontiers of catalysis, materials science, and medicinal chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(Oxan-2-yl)propan-1-amine as a ligand. While this particular ligand is noted in chemical databases[1], it remains a largely underexplored molecule in the scientific literature.

This guide, therefore, takes a forward-looking perspective. It provides not only a thorough introduction to the structural and electronic properties of 3-(Oxan-2-yl)propan-1-amine but also proposes robust, scientifically-grounded protocols for its synthesis and its use in the preparation of novel metal complexes. The subsequent sections on characterization and potential applications are based on established principles of coordination chemistry and draw parallels from well-studied related ligand systems. Our objective is to provide a solid foundation for researchers to initiate and advance the study of this promising ligand.

Ligand Profile: 3-(Oxan-2-yl)propan-1-amine

1.1. Structural and Electronic Characteristics

3-(Oxan-2-yl)propan-1-amine is a bifunctional molecule featuring a primary amine group and a tetrahydropyran (oxane) ring, connected by a flexible propyl linker.

  • Primary Amine Group: The terminal -NH₂ group is a classic Lewis base, readily donating its lone pair of electrons to a metal center to form a coordinate bond.

  • Oxane Ring: The oxygen atom within the tetrahydropyran ring possesses lone pairs of electrons and can act as a secondary donor site.

  • Propyl Linker: The three-carbon chain provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

This combination of a "hard" amine donor and a "borderline" ether donor suggests that 3-(Oxan-2-yl)propan-1-amine can act as a bidentate N,O-chelating ligand, forming a stable six-membered ring upon coordination to a metal center.

1.2. Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₇NO[1]
Molecular Weight143.23 g/mol [1]
XLogP30.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]

Synthesis of 3-(Oxan-2-yl)propan-1-amine: A Proposed Protocol

2.1. Reaction Scheme

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction A 2-(3-Bromopropyl)oxane B 3-(Oxan-2-yl)propanenitrile A->B NaCN, DMSO C 3-(Oxan-2-yl)propanenitrile D 3-(Oxan-2-yl)propan-1-amine C->D LiAlH4, THF G cluster_0 General Workflow for Complex Synthesis A Dissolve Metal Precursor in Solvent B Add Ligand Solution (Stoichiometric Amount) A->B C Stir at Defined Temperature and Time B->C D Isolate Product (Precipitation/Crystallization) C->D E Wash and Dry the Complex D->E F Characterize the Final Product E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-THP-AMINE-001 Compound: 3-(Oxan-2-yl)propan-1-amine Synonyms: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine; 3-(2-Tetrahydropyranyl)propylamine. CAS: 25072-38-2 (Generic/Isomer specific may vary)

Welcome to the Technical Support Center

You are likely working with 3-(Oxan-2-yl)propan-1-amine , a primary amine attached to a saturated oxygen heterocycle. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this molecule.

The Core Challenge: Users often confuse the 2-alkyl tetrahydropyran (THP) ring in this molecule with a 2-alkoxy THP (acetal) protecting group.

  • Fact: The ether linkage in your molecule is cyclic and alkyl-substituted. It is chemically stable to acids and bases under standard workup conditions.

  • Implication: You can safely use acid-base extraction without opening the ring, provided you avoid extremely harsh conditions (e.g., refluxing HI).

Module 1: The "Deep Clean" (Acid-Base Extraction)

Issue: "My NMR shows non-basic impurities (nitriles, amides, or solvents), but I don't want to run a column."

The Solution: Because your product is a primary amine, it can be reversibly switched between water-soluble (salt) and organic-soluble (free base) forms. This is the most efficient method to remove neutral organic impurities.

Workflow Diagram: Acid-Base Separation

AcidBaseWorkup Start Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (aq) Extract with Ether/DCM Start->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Nitriles) DISCARD PhaseSep1->OrgLayer1 Top (Ether) or Bottom (DCM) AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) PhaseSep1->AqLayer1 Opposite Phase Basify Basify to pH > 12 (NaOH or KOH) Extract with DCM AqLayer1->Basify PhaseSep2 Phase Separation 2 Basify->PhaseSep2 AqLayer2 Aqueous Layer (Salts) DISCARD PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Pure Free Amine) PhaseSep2->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Logical flow for separating basic amines from neutral impurities using pH switching.

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
    • Note:

      
       is preferred as it floats, making the aqueous drain easier.
      
  • Protonation: Add 1M HCl slowly with stirring. Check pH of the aqueous layer; it must be acidic (pH < 2).

    • Mechanism:[1]

      
       (Water Soluble).
      
  • Wash: Shake and separate layers. Keep the Aqueous layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The clear solution will turn cloudy/oily as the free amine liberates.

  • Extraction: Extract the aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Module 2: Vacuum Distillation (Removing Color & Oligomers)

Issue: "My sample is yellow/brown, or I have high-boiling impurities."

The Solution: Amines oxidize to form colored N-oxides and imines. Distillation is the gold standard for restoring the colorless liquid state.

Critical Data: Boiling Point Estimation This specific molecule has a high boiling point at atmospheric pressure (likely >200°C), which risks decomposition. You must use vacuum.

Pressure (mmHg/Torr)Estimated Boiling Point (°C)Bath Temp Recommendation (°C)
760 (Atm) ~210 - 220°C (Decomp risk)DO NOT ATTEMPT
10 - 15 ~95 - 105°C120°C
0.5 - 1.0 ~60 - 70°C85°C

Note: Estimates based on nomograph data for primary alkyl amines of similar molecular weight (MW ~143).

Protocol:

  • Use a short-path distillation head to minimize hold-up volume.

  • Flush the system with Nitrogen/Argon before applying vacuum (prevents oxidation).

  • Pro Tip: If the product bumps, use a magnetic stir bar and a cow receiver to collect the initial "forerun" (often contains solvent residues) separately from the main fraction.

Module 3: Chromatography Troubleshooting

Issue: "I ran a silica column, and my product streaked from baseline to solvent front. I lost half my yield."

The Cause: Silica gel is slightly acidic (


). Your amine (

) interacts strongly with these silanol groups, causing peak tailing ("streaking") and irreversible adsorption.

The Solution: Amine-Modified Silica You must neutralize the silica surface.

Recommended Eluent Systems:

  • DCM / Methanol / Triethylamine (TEA):

    • Ratio: 90 : 9 : 1

    • Function: TEA saturates the silica sites, allowing your product to elute freely.

  • DCM / Methanol / Ammonia (7N in MeOH):

    • Ratio: 95 : 5

    • Benefit: Ammonia is volatile; no need to remove high-boiling TEA later.

Module 4: Advanced Impurity Removal

Issue: "I have specific impurities like secondary amines or metal catalysts."

Troubleshooting Logic Tree

ImpurityLogic Problem Identify Impurity SecAmine Secondary Amine (Dimer) Problem->SecAmine Metals Pd / Ni Residue (Dark Color) Problem->Metals Water Water Content Problem->Water Sol_SecAmine Salicylaldehyde Scavenge (Forms imine with 1° amine, 2° amine remains unreacted) SecAmine->Sol_SecAmine Sol_Metals SiliaMetS® Thiol Resin or Activated Carbon Metals->Sol_Metals Sol_Water Azeotrope with Toluene or KOH pellets Water->Sol_Water

Caption: Decision matrix for selecting the correct purification method based on impurity type.

Protocol: Removing Secondary Amines (Salicylaldehyde Method)

Context: If you synthesized this via nitrile reduction, you likely have secondary amine dimer impurities.

  • Reaction: This method is generally used for analyzing purity, but for prep scale, distillation is superior due to the boiling point difference.

  • Alternative: If distillation fails, convert the primary amine to a Salicylaldehyde imine (solid), wash away the liquid secondary amine, and then hydrolyze the imine back to the primary amine with aqueous acid.

Protocol: Metal Scavenging

Context: If prepared via Hydrogenation (Raney Ni or Pd/C).

  • Dissolve amine in MeOH.

  • Add SiliaMetS® Thiol or Thiourea functionalized silica (5-10 wt% relative to product).

  • Stir for 4 hours at room temperature.

  • Filter through a 0.45µm pad. The filtrate will be metal-free.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid-Base extraction of amines).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (General methods for distillation and drying of amines).

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Link (Source for amine-modified silica chromatography techniques).

  • Organic Chemistry Portal. "Tetrahydropyran Synthesis and Stability." Link (Confirmation of THP ether stability vs acetal instability).

Sources

Technical Support Center: Stability & Handling of 3-(Oxan-2-yl)propan-1-amine

[1]

Molecule Profile & Stability Overview

Compound: 3-(Oxan-2-yl)propan-1-amine (Synonyms: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine; 3-(Tetrahydropyran-2-yl)propylamine)[1]

This molecule is a bifunctional building block containing a saturated cyclic ether (tetrahydropyran/THP) and a primary aliphatic amine .[2] While the THP ring is generally robust, the primary amine is a "soft spot" for degradation.[2] Users typically encounter instability not because the molecule falls apart, but because it reacts with its environment (air, moisture, and specific solvents).[1]

The "Dual-Threat" Instability Profile
  • The Amine Vector (High Risk): Prone to oxidation (yellowing), carbonylation (white crust with

    
    ), and nucleophilic attack on chlorinated solvents.[2]
    
  • The Ether Vector (Low Risk): The THP ring is stable to base but susceptible to ring-opening in strong aqueous acids or peroxide formation upon prolonged exposure to air and light.[2]

Troubleshooting Guide: Common Failure Modes

Issue A: The Solution Turned Yellow/Brown

Diagnosis: Oxidative Degradation Primary amines are susceptible to radical oxidation by atmospheric oxygen.[2] This process is accelerated by light and trace metal impurities.[2] The yellow color typically indicates the formation of N-oxides, imines, or complex oligomers (similar to the "browning" of aniline).[2]

  • Immediate Action: Check the purity via LC-MS. If purity is >95%, the color is likely a trace impurity (ppm level) with high extinction coefficient.[2] It may still be usable for crude reactions.[2]

  • Prevention:

    • Sparging: Always sparge solvents with Argon or Nitrogen for 15 minutes before dissolving the amine.[2]

    • Storage: Store the neat oil under an inert atmosphere (Argon balloon or glovebox) at -20°C.

Issue B: White Solid/Crust Forming on Cap or in Solution

Diagnosis: Carbamate Formation (


 Capture)

2

1
  • Mechanism:

    
    [1]
    
  • Impact: This changes the stoichiometry of your reaction.[2] The "salt" may not dissolve in your organic solvent, leading to lower yields.[2]

  • Troubleshooting:

    • Do not filter and ignore. The solid is your compound, just in a salt form.[2]

    • Recovery: Acidify with HCl to release

      
       (forming the amine-HCl salt), or treat with strong base (NaOH) to regenerate the free base, then extract.[1]
      
Issue C: Unexpected "M+12" or "M+14" Peaks in LCMS

Diagnosis: Solvent Reactivity (The DCM Trap) CRITICAL WARNING: Do NOT dissolve primary amines in Dichloromethane (DCM) for prolonged periods (e.g., overnight storage or reflux).[2] DCM is not inert.[2] It acts as an electrophile toward strong nucleophiles like primary amines, leading to slow alkylation (the "Menschutkin reaction" variant) or aminal formation.[2]

  • Reaction:

    
    [1]
    
  • Result: You will see gem-diamine impurities or chloromethyl intermediates.[1][2]

Diagnostic & Decision Logic (Visualized)

The following flowchart guides you through diagnosing stability issues based on visual and analytical cues.

StabilityDiagnosisStartObservation: Issue with3-(Oxan-2-yl)propan-1-amineVisualVisual InspectionStart->VisualYellowSolution is Yellow/BrownVisual->YellowWhiteWhite Precipitate/CrustVisual->WhiteClearSolution is Clearbut LCMS failsVisual->ClearOxidationDiagnosis: Oxidation(Trace impurities)Yellow->OxidationCarbamateDiagnosis: CO2 Absorption(Carbamate Salt)White->CarbamateSolventCheckCheck Solvent UsedClear->SolventCheckAction1Action: Check Purity.If >95%, use immediately.Store under Argon.Oxidation->Action1Action2Action: Acidify (HCl) to degas CO2or Base Wash (NaOH) to regenerate.Carbamate->Action2DCMDichloromethane (DCM)SolventCheck->DCMSolvent isKetoneAcetone/KetonesSolventCheck->KetoneSolvent isAlkylationDiagnosis: N-Alkylation(Reaction with DCM)DCM->AlkylationImineDiagnosis: Schiff Base(Imine Formation)Ketone->Imine

Caption: Figure 1.[1][2] Diagnostic logic tree for identifying degradation modes based on visual cues and solvent history.

Solvent Compatibility Matrix

Use this table to select the correct solvent for storage and reactions.

Solvent ClassCompatibilityRisk LevelTechnical Notes
Alcohols (MeOH, EtOH)High LowExcellent solubility.[1] Protophilic nature stabilizes the amine.[2] Note: Ensure alcohol is aldehyde-free.[1][2]
Ethers (THF, MTBE)Medium LowGood for reactions.[1][2] THF can form peroxides; use inhibited THF or test regularly.[2]
Chlorinated (DCM, Chloroform)INCOMPATIBLE Critical DO NOT USE for storage. Reacts with amine to form alkylated impurities (gem-diamines) over time [1].[1]
Ketones (Acetone)INCOMPATIBLE Critical Forms imines (Schiff bases) rapidly.[1][2] Irreversible if water is removed.[2]
DMSO / DMF High LowGood stability, but hygroscopic.[1][2] Wet DMSO will promote

capture.[2]
Water pH Dependent MediumStable at low pH (salt form).[1][2] At high pH (free base), it will absorb

from air.[1][2]

Protocol: Preparation of a Stable Stock Solution

To ensure reproducibility in biological or chemical assays, follow this "Self-Validating" protocol.

Materials:

  • 3-(Oxan-2-yl)propan-1-amine (Neat oil)[1]

  • Anhydrous Methanol or DMSO[2]

  • Argon/Nitrogen gas

  • Septum-capped vial[1]

Step-by-Step Procedure:

  • Degas the Solvent: Spurge the solvent (MeOH or DMSO) with Argon for 10–15 minutes. Why? Removes dissolved

    
     (prevents yellowing) and 
    
    
    (prevents precipitation).
  • Weighing: If possible, weigh the amine in a glovebox.[2] If on a benchtop, work quickly and flush the headspace of the stock bottle with Argon immediately after opening.[2]

  • Dissolution: Add the amine to the degassed solvent.

    • Target Concentration: 10 mM to 100 mM.[2]

  • Sealing: Cap tightly under inert gas. Wrap the cap with Parafilm to prevent moisture ingress.[2]

  • Storage: Store at -20°C.

    • Validation: Before use, inspect for white solids.[1][2] If clear, the barrier integrity is intact.[2]

Degradation Mechanism Visualization

Understanding how the molecule breaks down allows you to predict impurities.[2]

DegradationPathwaysAmine3-(Oxan-2-yl)propan-1-amine(R-NH2)CarbamateCarbamate Salt(White Precipitate)Amine->CarbamateCarbonylationAmine->Carbamate Fast N_OxideN-Oxide / Imine(Yellow Color)Amine->N_OxideRadical OxidationAmine->N_Oxide Slow AlkylatedChloromethyl-amine /Gem-diamineAmine->AlkylatedNucleophilic Substitution(Slow)Amine->Alkylated Hours/Days CO2+ CO2 (Air)O2+ O2 (Air/Light)DCM+ CH2Cl2 (Solvent)

Caption: Figure 2. Primary degradation pathways.[2] Note that Carbonylation is the fastest, while DCM reaction is a common user error.[1]

References

  • Reactivity of Amines with DCM

    • Source: Esteves, H. A., et al. "Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane."[1][3] Organic Process Research & Development, 2024.[1][2][3]

    • Context: Explains the mechanism where DCM reacts with secondary and primary amines to form aminals and formaldehyde equivalents.[2]

    • URL:[Link][1]

  • General Amine Stability (Carbonylation)

    • Source: BenchChem Technical Data.[2] "3-(Pyridin-2-yl)propan-1-amine Handling."

    • Context: While for a pyridyl analog, the primary amine handling protocols (hygroscopicity and CO2 sensitivity) are identical for the oxanyl analog.[2]

  • Oxidation Mechanisms of Aliphatic Amines

    • Source: Environmental Science: Processes & Impacts.[2] "Degradation mechanisms of simple aliphatic amines."

    • Context: Details the radical pathway of primary amine oxid
    • URL:[Link]

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(Oxan-2-yl)propan-1-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, derivatives of 3-(oxan-2-yl)propan-1-amine represent a promising, yet underexplored, class of molecules. The inherent structural features of the oxane (tetrahydropyran) ring coupled with a flexible propanamine side chain offer a versatile scaffold for designing molecules with diverse biological activities. This guide provides a comprehensive comparison of the potential biological activities of these derivatives, drawing upon experimental data from structurally related compounds to inform future drug discovery and development efforts. We will delve into the potential antimicrobial, anticancer, and neuroprotective properties of this chemical class, providing insights into structure-activity relationships (SAR) and detailed experimental protocols for their evaluation.

The 3-(Oxan-2-yl)propan-1-amine Scaffold: A Platform for Diverse Bioactivity

The 3-(oxan-2-yl)propan-1-amine core structure combines a saturated six-membered oxygen-containing heterocycle with a primary amine linked by a three-carbon chain. This arrangement provides several key features that are attractive for medicinal chemistry:

  • The Oxane Ring: This portion of the molecule can engage in hydrogen bonding and offers a degree of conformational flexibility, which can be crucial for binding to biological targets.

  • The Propanamine Linker: The length and flexibility of this linker allow for optimal positioning of the terminal amine group to interact with target proteins.

  • The Terminal Amine: This functional group is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and biological activity.

The diverse biological activities observed in structurally similar compounds, such as those containing aminoguanidinium moieties or other heterocyclic systems, suggest that derivatives of 3-(oxan-2-yl)propan-1-amine could exhibit a broad spectrum of pharmacological effects.[1][2]

Comparative Analysis of Potential Biological Activities

Based on the literature for analogous structures, we can anticipate and compare several key biological activities for novel 3-(oxan-2-yl)propan-1-amine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Amine-containing compounds have long been a cornerstone of antimicrobial drug discovery. For instance, novel tetralone derivatives incorporating an aminoguanidinium moiety have demonstrated significant antibacterial activity against ESKAPE pathogens.[1] Similarly, various heterocyclic compounds bearing amine functionalities have shown potent antimicrobial effects.[2][3][4]

Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Amine Substitution: Modification of the terminal amine with bulky, lipophilic, or aromatic groups could enhance membrane disruption and antibacterial potency. The introduction of moieties like aminoguanidine has been shown to be a promising antibacterial pharmacophore.[1]

  • Oxane Ring Substitution: Introduction of substituents on the oxane ring could influence solubility and target interaction.

  • Chirality: The stereochemistry of the oxane ring may play a significant role in target recognition and activity.

Comparative Data from Analogous Compounds:

Compound ClassTarget OrganismsKey Findings
Tetralone-aminoguanidinium derivativesESKAPE pathogens, MRSASignificant antibacterial activity, rapid bactericidal action.[1]
2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivativesGram-positive and Gram-negative bacteriaPotent inhibitors with MIC values in the low micromolar range.[3]
Spiro-4H-pyran derivativesEscherichia coli, Staphylococcus aureusDemonstrated in vitro antibacterial effects.[4]
3-(2-Oxo-2H-benzo[b][1][5]oxazin-3-yl)propanoatesCandida albicansAll tested compounds were active against this yeast.[6]
Anticancer Activity

The development of novel anticancer agents remains a high priority in biomedical research. Many clinically used anticancer drugs are nitrogen-containing heterocyclic compounds. For example, 1,2,4-triazine derivatives have shown strong antitumor activity in clinical trials.[7] Furthermore, benzoxazine and aminomethyl compounds derived from eugenol have demonstrated in vivo anticancer activity.[8] The structural similarities suggest that 3-(oxan-2-yl)propan-1-amine derivatives could be a promising scaffold for the development of new anticancer therapies.

Hypothesized Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Aromatic Amine Derivatives: The introduction of aromatic or heteroaromatic moieties to the terminal amine could facilitate interactions with key targets in cancer cells, such as kinases or DNA.

  • Lipophilicity: Optimizing the lipophilicity of the molecule can be crucial for cell permeability and reaching intracellular targets.

  • Specific Substituents: The addition of groups known to interact with cancer-related pathways, such as sulfonamides or ureas, could impart potent and selective anticancer activity.[7]

Comparative Data from Analogous Compounds:

Compound ClassCancer ModelKey Findings
1,2,4-Triazine sulfonamide derivativesColon cancer cellsConfirmed strong antitumor activity.[7]
Benzoxazine and aminomethyl derivativesMice fibrosarcomaReduced cancer incidence and tumor weight.[8]
Chlorinated Pyridazin-3-(2H)-onesMurine colon cancerShowed significant in vivo tumor inhibition.[9]
3-O-substitutedflavonolsHuman prostate cancer cellsIncorporation of an amino group improved antiproliferative potency.[10]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. There is growing interest in developing compounds that can protect neurons from damage. Certain amine derivatives have shown promise in this area. For example, an analog of the antidepressant paroxetine has demonstrated superior neuroprotective effects.[11] Additionally, a sesamin derivative has been shown to protect against ischemic and hypoxic neuronal injury.[12] The ability of amine-containing molecules to cross the blood-brain barrier and interact with central nervous system targets makes 3-(oxan-2-yl)propan-1-amine derivatives worthy of investigation for neuroprotective properties.

Hypothesized Structure-Activity Relationship (SAR) for Neuroprotective Activity:

  • Blood-Brain Barrier Permeability: Modifications that enhance lipophilicity while maintaining a suitable polar surface area will be critical for CNS activity.

  • Target-Specific Moieties: Incorporating fragments known to interact with neuroprotective pathways, such as those involving antioxidant or anti-inflammatory mechanisms, could lead to potent compounds.[12]

  • Analogs of Known Neuroactive Compounds: Designing derivatives that are structural analogs of existing neuroprotective agents could be a fruitful strategy.[11][13]

Comparative Data from Analogous Compounds:

Compound ClassNeurological ModelKey Findings
3-Hydroxy paroxetine (Paroxetine analog)Rat model of neuroinflammationSuperior antidepressant and neuroprotectant effects compared to paroxetine.[11]
Sesamin derivative (MMEDA)Ischemic and hypoxic neuronal injury modelsExerted effective neuroprotection through antioxidative and anti-inflammatory effects.[12]
Amylin analog (Pramlintide)Alzheimer's disease modelsImproved cognitive function and reduced plaque burden.[13]
MyrtenalExperimental dementia model in ratsImproved recognition memory and exerted antioxidant effects.[14]

Experimental Protocols

To empirically validate the hypothesized biological activities of novel 3-(oxan-2-yl)propan-1-amine derivatives, the following experimental workflows are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are grown to the mid-logarithmic phase.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Microbroth Dilution Assay:

    • A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing appropriate growth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism only) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial/fungal cultures C Perform serial dilutions in 96-well plate A->C B Prepare stock solutions of test compounds B->C D Inoculate wells with microorganisms C->D E Incubate plates D->E F Visually assess for growth inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the derivatives on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are maintained in appropriate culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.

Workflow for In Vitro Anticancer Cytotoxicity Assay

Anticancer_Cytotoxicity_Assay A Seed cancer cells in 96-well plates B Treat cells with serial dilutions of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for determining the in vitro anticancer cytotoxicity (IC50).

Neuroprotection Assay (Oxidative Stress Model)

Objective: To assess the ability of the derivatives to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Neuronal Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and differentiated.

  • Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 2 hours).

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.[15]

  • Incubation: The cells are incubated for a further 24 hours.

  • Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the neuroprotective effect of the compounds is determined.

Signaling Pathway in Oxidative Stress-Induced Neurodegeneration

Neuroprotection_Pathway ROS Oxidative Stress (e.g., H₂O₂, 6-OHDA) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis Derivative 3-(Oxan-2-yl)propan-1-amine Derivative Derivative->ROS Inhibition Derivative->Bax Inhibition

Caption: Potential mechanism of neuroprotection against oxidative stress.

Conclusion and Future Directions

The 3-(oxan-2-yl)propan-1-amine scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. By drawing comparisons with structurally related compounds, we have highlighted the potential for these derivatives to act as antimicrobial, anticancer, and neuroprotective agents. The proposed structure-activity relationships and experimental protocols provide a solid foundation for initiating drug discovery programs centered on this versatile chemical class.

Future research should focus on the synthesis and systematic evaluation of a diverse library of 3-(oxan-2-yl)propan-1-amine derivatives. A thorough investigation of their ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial for identifying candidates with favorable pharmacokinetic profiles.[5] Through a combination of rational design, chemical synthesis, and rigorous biological testing, the full therapeutic potential of this promising scaffold can be unlocked.

References

  • Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. Available at: [Link]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. Available at: [Link]

  • Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. PubMed. Available at: [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. Available at: [Link]

  • Neuroprotective Effects of the Amylin Analog, Pramlintide, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms. PubMed. Available at: [Link]

  • Novel 3-(2-Oxo-2H-benzo[b][1][5]oxazin-3-yl)propanoates from Dimethyl-2-oxoglutarate and Test of Their Biological Activity. univ-blida.dz. Available at: [Link]

  • Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. PubMed Central. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Available at: [Link]

  • Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. PubMed. Available at: [Link]

  • Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. MDPI. Available at: [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury. PubMed Central. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Available at: [Link]

  • Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. PubMed Central. Available at: [Link]

  • Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. OUCI. Available at: [Link]

Sources

Publish Comparison Guide: Purity Confirmation of 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Challenge

3-(Oxan-2-yl)propan-1-amine (also known as 3-(tetrahydro-2H-pyran-2-yl)propan-1-amine) presents a specific analytical challenge common in medicinal chemistry building blocks: chromophoric silence .[1]

Lacking a conjugated


-system, this aliphatic amine is virtually invisible to standard UV-Vis detection (HPLC-UV at 254 nm).[1] Researchers relying on generic "Method A" gradients often receive false negatives or grossly overestimate purity because impurities (like solvents) might absorb UV while the analyte does not.

This guide objectively compares three scientifically robust alternatives to confirm the purity of this compound:

  • GC-FID: The routine workhorse for volatile aliphatic amines.[1]

  • qNMR: The absolute primary method for mass-balance purity.[1]

  • Non-Aqueous Titration: The classical method for bulk assay values.

Strategic Method Selection

The choice of method depends on the data required (Relative % Area vs. Absolute Weight %).

MethodSelection Start Objective: Confirm Purity Chromophore Does it have a UV Chromophore? (No) Start->Chromophore Choice Data Needed? Chromophore->Choice RelPurity Relative Purity (% Area) Choice->RelPurity Quick Check AbsPurity Absolute Purity (% w/w) Choice->AbsPurity Final CoA GC Method A: GC-FID (Best for volatile impurities) RelPurity->GC qNMR Method B: qNMR (Best for absolute quantification) AbsPurity->qNMR Titration Method C: Titration (Best for bulk assay) AbsPurity->Titration

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Area % vs. Weight %).[1]

Detailed Protocols & Comparative Analysis

Method A: Gas Chromatography - Flame Ionization Detection (GC-FID)

Role: The Routine Workhorse.[1] Why: The flame ionization detector responds to carbon-hydrogen bonds, making it universally sensitive to the oxanyl propyl amine structure where UV fails.

Critical Technical Insight: The "Tailing" Problem

Aliphatic amines interact strongly with silanol groups (Si-OH) in standard silica capillary columns, leading to severe peak tailing. Protocol Requirement: You must use a Base-Deactivated column (e.g., amine-specific stationary phase) or base-modified liner.[1]

Protocol
  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID).[1] Alternatively, a standard DB-5 or HP-5 can be used only if the sample is derivatized, but for direct injection, use a base-deactivated column.[1]

  • Inlet: Split mode (50:1), 250°C. Liner: Deactivated wool.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent cut).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector (FID): 300°C. H2/Air flow optimized (typically 30/300 mL/min).

  • Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM) or Methanol.

Pros: High resolution; detects volatile organic impurities (solvents). Cons: Destructive; requires reference standard for weight %; assumes all impurities elute.

Method B: Quantitative NMR (qNMR)

Role: The Absolute Truth (Primary Reference Method). Why: qNMR does not require a reference standard of the analyte itself.[2] It relies on the ratio of protons between the analyte and a Certified Reference Material (CRM) internal standard.

Critical Technical Insight: Relaxation Delay (d1)

For accurate integration, the relaxation delay must be at least 5× T1 (longitudinal relaxation time).[3] For aliphatic amines, T1 can be 2-5 seconds.[1] Protocol Requirement: Set d1 ≥ 20 seconds.

Protocol
  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and preventing amine proton exchange broadening (which happens in D₂O/MeOD).[1]

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Selection Logic: These provide sharp singlets in regions typically free of aliphatic overlap (DMSO₂ ~3.0 ppm; TCNB ~7.7 ppm).

  • Preparation:

    • Weigh ~10 mg Analyte (

      
      ) (precision ±0.01 mg).
      
    • Weigh ~10 mg IS (

      
      ) (precision ±0.01 mg).
      
    • Dissolve in 0.6 mL CDCl₃.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N > 250).

    • Relaxation delay (d1): 30s.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Mass,
    
    
    = Purity.[4][5]

Pros: Absolute purity (w/w); identifies structure and solvent content simultaneously. Cons: Lower sensitivity (LOD ~0.1%); requires expensive instrumentation.

Method C: Non-Aqueous Titration

Role: Bulk Assay Validation. Why: Aliphatic amines are weak bases. In water, the endpoint is indistinct. In glacial acetic acid, they behave as strong bases, allowing sharp endpoints with perchloric acid.[6]

Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 50 mL Glacial Acetic Acid.

  • Indicator: Crystal Violet (Visual) or Potentiometric (Glass/Calomel electrode).

  • Procedure:

    • Dissolve ~150 mg of amine in solvent.

    • Titrate to blue-green endpoint (Crystal Violet) or inflection point (Potentiometric).[1]

  • Calculation:

    
    
    

Pros: High precision for total amine content; inexpensive. Cons: Non-specific (cannot distinguish between the target amine and impurity amines); requires large sample size (~100mg+).

Comparative Data Summary

FeatureGC-FIDqNMRNon-Aqueous Titration
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Total Amine Content (% w/w)
Specificity High (Separates isomers/impurities)High (Structural ID)Low (Reacts with all bases)
LOD (Limit of Detection) < 10 ppm~ 1000 ppm (0.1%)N/A (Macro method)
Sample Requirement < 1 mg~ 10-20 mg> 100 mg
Chromophore Required? NoNoNo
Main Limitation Response factors vary; thermal stabilitySensitivity; Integration errorsNon-selective; Moisture sensitive

References

  • Subramanian, G. (Ed.). (2010).[7] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for amine chromatography principles).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry.
  • Gough, T. A. (1999). The Analysis of Drugs of Abuse. Wiley.
  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [1]

Sources

cross-validation of experimental results for 3-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-validation resource for 3-(Oxan-2-yl)propan-1-amine (CAS: 1343576-46-4), a strategic building block in medicinal chemistry.[1] It objectively compares this heterocyclic amine against its carbocyclic analog, validating its utility in modulating physicochemical properties without sacrificing structural integrity.

Optimizing Lipophilicity and Solubility in Drug Scaffolds

Compound Identity:

  • IUPAC Name: 3-(Tetrahydro-2H-pyran-2-yl)propan-1-amine[1]

  • Common Name: 3-(Oxan-2-yl)propylamine[1][2]

  • CAS Number: 1343576-46-4[1][2]

  • Molecular Formula: C₈H₁₇NO[1][3]

  • Molecular Weight: 143.23 g/mol [1]

PART 1: The Strategic Rationale (Physicochemical Validation)

In modern drug discovery, the "Magic Methyl" effect is well known, but the "Strategic Ether" effect—replacing a methylene (-CH₂-) with an ether oxygen (-O-)—is a critical tool for improving drug-likeness.[1]

The primary alternative to 3-(Oxan-2-yl)propan-1-amine is its carbocyclic analog, 3-Cyclohexylpropan-1-amine .[1] While sterically similar, their physicochemical profiles diverge significantly. The oxane (tetrahydropyran) ring acts as a bioisostere that lowers lipophilicity (LogP) and improves aqueous solubility, often a bottleneck in lead optimization.

Head-to-Head Comparison: Oxane vs. Cyclohexane
Feature3-(Oxan-2-yl)propan-1-amine3-Cyclohexylpropan-1-amineImpact on Drug Design
Core Ring Tetrahydropyran (Ether)Cyclohexane (Carbocycle)Solubility Modulation
cLogP (Approx)~ 0.8 - 1.1~ 2.5 - 2.8Oxane reduces LogP by ~1.5 units , drastically improving water solubility.[1]
H-Bond Acceptors 2 (Amine + Ether O)1 (Amine only)Ether oxygen offers an additional vector for H-bonding with target proteins.[1]
Metabolic Stability High (C-glycoside mimic)Moderate (Prone to oxidation)Cyclohexane rings are often "grease balls" prone to CYP450 hydroxylation; Oxane is electronically deactivated.[1]
pKa (Amine) ~ 10.2~ 10.5The inductive effect of the ether oxygen (3 carbons away) has a negligible but stabilizing effect on the amine pKa.
Stereochemistry Chiral Center at C2Achiral (if substituted at C1/C4)Critical: The 2-substituted oxane introduces chirality, requiring enantioselective control or racemic resolution.

Expert Insight: The choice of the oxan-2-yl moiety is not merely structural; it is functional.[1] By lowering LogP, you reduce the risk of non-specific binding (off-target toxicity) and improve the fraction unbound (


) in plasma, potentially enhancing efficacy despite lower total exposure.

PART 2: Synthetic Cross-Validation (Methodology)

To ensure high fidelity in experimental results, the synthesis of 3-(Oxan-2-yl)propan-1-amine must be robust.[1] We compare two primary routes: Nucleophilic Substitution (Route A) and Reductive Amination/Reduction (Route B) .

Route Comparison Matrix
MetricRoute A: Nitrile Reduction (Recommended)Route B: Gabriel Synthesis
Precursor 3-(Oxan-2-yl)propanenitrile3-(Oxan-2-yl)propyl bromide
Reagents LiAlH₄ or Raney Ni/H₂Potassium Phthalimide, then Hydrazine
Atom Economy HighLow (Phthalimide waste)
Scalability Excellent (Industrial standard)Moderate (Solubility issues with byproducts)
Purity Profile High (>98% typical)Risk of residual hydrazine/phthalhydrazide
Visualizing the Synthetic Workflow

The following diagram illustrates the validated pathways, highlighting the recommended route for maximum yield and purity.

SynthesisPathways cluster_legend Validation Key Start Starting Material: 2-(2-Bromoethyl)oxane or 2-Vinyl oxane Intermediate1 Intermediate A: 3-(Oxan-2-yl)propyl bromide Start->Intermediate1 Chain Extension Intermediate2 Intermediate B: 3-(Oxan-2-yl)propanenitrile Intermediate1->Intermediate2 NaCN/DMSO (Nucleophilic Sub.) Product TARGET PRODUCT: 3-(Oxan-2-yl)propan-1-amine Intermediate1->Product Gabriel Synthesis (1. Phthalimide, 2. N2H4) Intermediate2->Product Reduction (LiAlH4 or H2/Raney Ni) key1 Solid Green Line = Recommended High-Yield Route key2 Dashed Line = Secondary/Lower Atom Economy Route

Caption: Comparative synthetic pathways. The Nitrile Reduction route (Green) is validated for superior atom economy and scalability compared to the Gabriel Synthesis.

PART 3: Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity, the following protocols include built-in "Checkpoints" to validate success at each stage.

Protocol 1: Synthesis via Nitrile Reduction (High-Fidelity Method)

Objective: Synthesize 3-(Oxan-2-yl)propan-1-amine from 3-(Oxan-2-yl)propanenitrile.

Reagents:

  • 3-(Oxan-2-yl)propanenitrile (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) - Use pellets for safer handling.[1]

  • Tetrahydrofuran (THF), anhydrous.

  • Workup: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Activation: Cool to 0°C. Carefully add LiAlH₄ pellets. Stir for 15 min to ensure suspension homogeneity.

  • Addition: Add 3-(Oxan-2-yl)propanenitrile dropwise (dissolved in minimal THF) to control the exotherm.

    • Checkpoint 1 (Visual): Evolution of H₂ gas should be steady but controlled.

  • Reaction: Warm to room temperature and reflux for 4 hours.

    • Checkpoint 2 (TLC): Monitor disappearance of nitrile spot (approx Rf 0.6 in 20% EtOAc/Hex) and appearance of baseline amine spot (ninhydrin active).

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

  • Isolation: Filter the resulting white granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

Validation Criteria:

  • Yield: Expected >85%.

  • Appearance: Colorless oil.[1]

  • Purity: >95% by GC-MS or ¹H NMR.

Protocol 2: Analytical Validation (Identity & Purity)

Objective: Confirm structure and assess purity using ¹H NMR.

Expected Data (400 MHz, CDCl₃):

  • δ 3.20-3.35 (m, 1H): H-2 of the oxane ring (distinctive methine proton adjacent to ether oxygen).[1]

  • δ 3.90-4.00 (m, 1H) & 3.35-3.45 (m, 1H): H-6 protons of the oxane ring (adjacent to ether oxygen).[1]

  • δ 2.68 (t, 2H, J=7.0 Hz): Terminal methylene protons adjacent to the amine (-CH ₂-NH₂).[1]

  • δ 1.10-1.90 (m, 10H): Overlapping multiplets for the oxane ring (H-3,4,5) and propyl chain linker.

Interpretation Logic:

  • The integration ratio of the δ 2.68 triplet (2H) to the δ 3.20-4.00 region (3H total for H-2 and H-6) must be exactly 2:3 .[1] Deviation indicates incomplete reduction or ring-opening side reactions.[1]

PART 4: Functional Signaling & Application Logic[1]

When incorporating this amine into a larger scaffold (e.g., a kinase inhibitor), the oxane ring exerts specific electronic and steric effects.

BioisostereLogic Compound 3-(Oxan-2-yl)propan-1-amine Scaffold Effect1 Ether Oxygen (-O-) Electronic Effect Compound->Effect1 Effect2 Saturated Ring Steric Effect Compound->Effect2 Outcome1 Reduced Lipophilicity (Lower LogP) Effect1->Outcome1 Outcome2 Metabolic Blocking (No CYP hydroxylation at O-position) Effect1->Outcome2 Outcome3 Maintained 3D Shape (Chair Conformation) Effect2->Outcome3 Final Improved ADME Profile (Higher Solubility, Lower Clearance) Outcome1->Final Outcome2->Final Outcome3->Final

Caption: Mechanism of Action for ADME improvement. The oxane ring acts as a "metabolic shield" while simultaneously improving water solubility compared to carbocyclic analogs.

References

  • PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Whitepapers.[1][4] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual grounding for ether-based bioisosteres). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15783714, 3-(Oxan-2-yl)propan-1-ol. (Precursor Validation). Link

  • Accela Chem. (2024).[5] Product Data: 3-(Oxan-2-yl)propan-1-amine (CAS 1343576-46-4).[1][2] Link

Sources

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